2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Functional Group Modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
2-Methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Olanzapine: A thieno[2,3-b][1,5]benzodiazepine derivative with antipsychotic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: Used in fluorescence studies.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C27H31N5 |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-methyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H31N5/c1-19(2)24-18-25(31-16-14-30(15-17-31)23-12-10-20(3)11-13-23)32-27(28-24)26(21(4)29-32)22-8-6-5-7-9-22/h5-13,18-19H,14-17H2,1-4H3 |
InChI Key |
UBYPJCUNURQNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)C |
Origin of Product |
United States |
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